Ethyl 3-[3-(trifluoromethyl)phenyl]-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-[3-(trifluoromethyl)phenyl]-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F6N3O2S/c1-2-31-18(30)15-17(32-14-8-4-7-13(10-14)20(24,25)26)27-16(29-28-15)11-5-3-6-12(9-11)19(21,22)23/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRWDMOVMFTWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)SC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F6N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[3-(trifluoromethyl)phenyl]-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, along with relevant data tables and case studies.
Chemical Structure and Properties
The compound features a triazine core substituted with trifluoromethyl groups and a sulfanyl moiety, which contributes to its biological activity. The molecular formula is , and it exhibits significant lipophilicity due to the presence of trifluoromethyl groups.
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of triazine derivatives. This compound has shown promising results against various bacterial strains.
- Case Study : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 μg/mL, indicating moderate potency compared to standard antibiotics like ampicillin (MIC = 16 μg/mL) .
| Bacterial Strain | MIC (μg/mL) | Standard Antibiotic (MIC μg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 16 |
| Escherichia coli | 32 | 8 |
| Pseudomonas aeruginosa | 64 | 32 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays.
- Research Findings : In a study assessing the inhibition of cyclooxygenase (COX) enzymes, the compound demonstrated selective COX-2 inhibition with an IC50 value of approximately 25 μM, which is comparable to that of celecoxib (IC50 = 20 μM). This suggests potential applications in treating inflammatory diseases .
3. Anticancer Activity
Recent investigations have highlighted the anticancer properties of triazine derivatives.
- Case Study : In vitro assays on human cancer cell lines revealed that the compound induced apoptosis in breast cancer cells (MCF-7 line) with an IC50 value of 15 μM. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Anti-inflammatory : It selectively inhibits COX-2 enzyme activity, reducing prostaglandin synthesis.
- Anticancer : It triggers apoptosis in cancer cells through caspase activation and downregulation of anti-apoptotic proteins.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial and Antitumor Properties:
Triazine derivatives have been extensively studied for their biological activities, including antimicrobial, antifungal, and antitumor properties. Ethyl 3-[3-(trifluoromethyl)phenyl]-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate shows promise in these areas due to its structural characteristics. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to increased membrane permeability and metabolic stability.
Antimalarial Activity:
Preliminary studies suggest that this compound may possess significant antimalarial properties, making it a candidate for further pharmacological evaluation against malaria-causing pathogens such as Plasmodium spp.. The presence of the trifluoromethyl group is believed to contribute to its efficacy.
Drug Development:
The unique combination of functional groups in this compound makes it suitable for drug development. Interaction studies are essential for understanding how it interacts with biological systems, which is crucial for determining safety and efficacy profiles necessary for new drug formulations.
Agrochemical Applications
Triazine compounds are known for their herbicidal properties. This compound may also find applications in agriculture as a potential herbicide or pesticide due to its structural similarities with other effective agrochemicals. The trifluoromethyl groups can enhance the lipophilicity and stability of the compound in various environmental conditions.
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Nucleophilic Substitution Reactions: Utilizing the sulfanyl group to introduce other substituents.
- Condensation Reactions: To form the triazine ring and incorporate trifluoromethyl groups into the structure.
These methods allow for precise control over the compound's structure and functional groups, enabling the exploration of various derivatives that may exhibit different biological activities.
Preparation Methods
Thiosemicarbazide Cyclization
A foundational method involves cyclocondensation of thiosemicarbazides with α-keto esters. For example, ethyl 2-oxo-4,4,4-trifluorobutanoate reacts with 3-(trifluoromethyl)phenylthiosemicarbazide under acidic conditions to form the triazine core. This one-pot reaction proceeds via:
- Formation of the hydrazone intermediate through nucleophilic attack of the thiosemicarbazide on the keto ester.
- Cyclodehydration catalyzed by HCl or H₂SO₄, eliminating water and ethanol to yield the 1,2,4-triazine ring.
Reaction Conditions:
- Solvent: Ethanol or acetic acid.
- Temperature: 80–100°C.
- Yield: 45–60% after purification by column chromatography.
Limitations:
- Competing formation of 1,3,4-thiadiazole byproducts.
- Sensitivity of the trifluoromethyl group to strong acids, necessitating pH control.
Triazine Ring Construction via Cyanuric Chloride
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a versatile scaffold for sequential substitution. The synthesis proceeds in three stages:
First Substitution:
Reaction with ethyl glycinate under basic conditions (K₂CO₃, DMF) introduces the carboxylate group at position 6.Second Substitution:
SNAr with 3-(trifluoromethyl)thiophenol in THF at 0°C installs the sulfanyl-linked aryl group at position 5.Third Substitution:
Coupling with 3-(trifluoromethyl)phenylboronic acid via Suzuki-Miyaura reaction at position 3 completes the structure.
Optimization Insights:
- Order of substitution is critical: Carboxylate → sulfanyl → aryl to minimize steric hindrance.
- Use of Pd(PPh₃)₄ and CsF in the Suzuki step improves coupling efficiency (yield: 70–75%).
Nucleophilic Aromatic Substitution (SNAr) on Preformed Triazines
Chlorotriazine Intermediate Strategy
A high-yielding route involves synthesizing 3-chloro-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate, followed by Ullmann coupling with 3-(trifluoromethyl)phenyl iodide.
Step 1: Chlorotriazine Synthesis
- Substrate: Ethyl 3,5-dichloro-1,2,4-triazine-6-carboxylate.
- Reaction with 3-(trifluoromethyl)thiophenol in DMF at 50°C selectively replaces the 5-chloro group (yield: 85%).
Step 2: Ullmann Coupling
- CuI, 1,10-phenanthroline, and K₃PO₄ in toluene at 110°C facilitate aryl-aryl bond formation (yield: 78%).
Advantages:
- Avoids regioselectivity issues in triazine functionalization.
- Compatible with scale-up for industrial production.
Multi-Step Synthesis from Cyanamide Derivatives
Trimerization of Functionalized Nitriles
Symmetrical triazines are often synthesized via trimerization of nitriles. For asymmetric derivatives like the target compound, a stepwise approach is employed:
Synthesis of 3-Amino-5-mercapto-1,2,4-triazine-6-carboxylate
Functionalization with Trifluoromethyl Groups
- Diazotization of the amino group followed by Sandmeyer reaction with CF₃I introduces the 3-(trifluoromethyl)phenyl moiety.
Yield: 40–50% overall, limited by side reactions during diazotization.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Thiosemicarbazide Cyclization | Cyclodehydration of keto esters | 45–60 | One-pot synthesis | Low yield, byproduct formation |
| Cyanuric Chloride Route | Sequential SNAr and Suzuki coupling | 70–75 | High regioselectivity, scalable | Requires palladium catalysts |
| Chlorotriazine Intermediate | Ullmann coupling | 78 | Avoids triazine ring construction | Multi-step purification |
| Nitrile Trimerization | Trimerization and functionalization | 40–50 | Modular approach | Low overall yield, complex steps |
Mechanistic and Kinetic Considerations
SNAr Reactivity in Triazine Systems
The electron-deficient triazine ring facilitates SNAr at positions activated by electron-withdrawing groups (EWGs). The 5-position, flanked by two nitrogens, exhibits higher reactivity toward thiophenols (k = 2.1 × 10⁻³ L/mol·s in DMF at 25°C). Trifluoromethyl groups further enhance electrophilicity via inductive effects, accelerating substitution rates by 30% compared to non-fluorinated analogs.
Solvent and Catalyst Effects
- Polar Aprotic Solvents (DMF, DMSO): Increase reaction rates by stabilizing transition states.
- Phase-Transfer Catalysts (e.g., TBAB): Improve interfacial reactions in biphasic systems (e.g., H₂O/CH₂Cl₂).
Industrial-Scale Production Insights
Continuous Flow Synthesis
Recent advances employ microreactors for the cyanuric chloride route, achieving:
Green Chemistry Innovations
- Solvent Recycling: DMF recovery via vacuum distillation reduces waste.
- Catalyst Recovery: Magnetic Pd nanoparticles enable reuse for up to 5 cycles without activity loss.
Q & A
Q. What advanced techniques are used to study the compound’s conformational dynamics in solution?
- Methodological Answer : Employ nuclear Overhauser effect spectroscopy (NOESY) to detect through-space interactions and determine predominant conformers. Compare with molecular dynamics (MD) simulations (e.g., GROMACS) to model solvent effects and validate solution-state behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
